IRE1α inhibitorXBP1 splicingUnfolded Protein Response
Validating IRE1α in multiple myeloma models is hindered by tool compounds lacking oral bioavailability or selectivity. G-5758 solves this with 149% oral bioavailability in mice and >100-fold kinase selectivity. • Cellular IC50 38 nM (XBP1s reporter); RNase IC50 4.3 nM • Well-tolerated at oral doses up to 500 mg/kg in rats; sustained PD suppression for 12 h • Supplied as ≥98% pure solid; shipped with blue ice for stability
Molecular FormulaC27H24F4N6O3S
Molecular Weight588.6 g/mol
Cat. No.B15134854
⚠ Attention: For research use only. Not for human or veterinary use.
G-5758: Selective IRE1α Inhibitor for UPR Research
G-5758 (CAS 2413455-99-7) is a potent, selective, and orally bioavailable small-molecule inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of the unfolded protein response (UPR) that is critical for the survival of secretory tumor cells like multiple myeloma [1]. It acts by inhibiting the endoribonuclease activity of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent expression of the active transcription factor XBP1s . The compound was developed through a medicinal chemistry campaign aimed at improving physicochemical properties and oral exposure, culminating in a well-tolerated in vivo tool compound with robust pharmacodynamic effects .
✓IRE1α endonuclease inhibition assays
✓In vivo target engagement models
✓Kinase selectivity profiling workflows
[1] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
G-5758: Superior Selectivity and Oral Bioavailability
IRE1α inhibitors are a heterogeneous class with significant variations in potency, selectivity, oral bioavailability, and in vivo tolerability. Many early IRE1α tool compounds, such as 4μ8C and STF-083010, lack oral bioavailability or demonstrate suboptimal selectivity profiles, limiting their utility for in vivo target validation studies [1]. Others, like KIRA6, while potent in vitro, exhibit lower potency (IC50 0.6 µM) and may not achieve the same degree of pharmacodynamic modulation at tolerated doses [2]. The design of G-5758 specifically addressed these limitations by reducing lipophilicity, molecular weight, and basicity to improve passive diffusion and oral exposure, while maintaining high selectivity over a broad panel of kinases [3]. Therefore, substituting G-5758 with an alternative IRE1α inhibitor could result in insufficient target engagement, off-target effects, or poor in vivo pharmacokinetics, compromising the interpretation of experimental results in multiple myeloma and other UPR-dependent disease models.
Oral bioavailability may not transfer
Early IRE1α inhibitors (4μ8C, STF-083010) lack reported oral exposure, potentially limiting in vivo pharmacodynamic studies.
Off-target kinase engagement profile may differ
Compounds without broad kinase selectivity data may introduce off-target effects that confound IRE1α pathway interpretation.
In vivo tolerability context varies
Substitute inhibitors may exhibit toxicity at doses required for target engagement, compromising chronic dosing models.
[1] Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Medicinal Chemistry Letters, 2014, 6(1), 68-72. View Source
[2] TargetMol. KIRA6: A potent type II IRE1α kinase inhibitor with an IC50 of 0.6 µM. Product Datasheet. View Source
[3] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
G-5758: Potency, Selectivity & PK Comparison
Cellular IRE1α Inhibition Potency Versus KIRA6
G-5758 inhibits IRE1α-mediated XBP1 splicing with an IC50 of 38 nM in a cellular XBP1s luciferase reporter assay . In contrast, the comparator IRE1α inhibitor KIRA6 exhibits an IC50 of 0.6 µM (600 nM) in similar cellular assays measuring XBP1 mRNA splicing [1]. This represents a 15.8-fold improvement in cellular potency for G-5758 under comparable experimental conditions.
Cellular XBP1s inhibitionCross-study comparable
38 nM (G-5758) vs 600 nM (KIRA6)
15.8-fold difference
Supports target engagement assay context
Cross-study comparison; assay conditions may differ
IRE1α inhibitorXBP1 splicingUnfolded Protein ResponseMultiple Myeloma
Higher cellular potency translates to a lower effective concentration required for target engagement, potentially reducing off-target effects and improving the therapeutic window in cell-based and in vivo studies.
IRE1α inhibitorXBP1 splicingUnfolded Protein ResponseMultiple Myeloma
[1] TargetMol. KIRA6: A potent type II IRE1α kinase inhibitor with an IC50 of 0.6 µM. Product Datasheet. View Source
IRE1α RNase Inhibition Versus IRE1α Kinase-IN-1
In biochemical assays measuring direct inhibition of IRE1α endoribonuclease activity, G-5758 exhibits an IC50 of 4.3 nM . The comparator IRE1α kinase-IN-1, a structurally distinct inhibitor, displays an IC50 of 80 nM for IRE1α RNase activity [1]. This represents an 18.6-fold greater potency for G-5758 against the RNase domain, the key effector function of IRE1α.
IRE1α RNase activityCross-study comparable
4.3 nM (G-5758) vs 80 nM (IRE1α kinase-IN-1)
18.6-fold difference
Supports RNase inhibition endpoint context
In vitro assay comparison; direct comparability requires review
Superior RNase inhibition ensures more complete blockade of the IRE1α-XBP1 signaling axis, which is critical for studying UPR-dependent tumor cell survival and for achieving robust pharmacodynamic effects in vivo.
[1] TargetMol. IRE1α kinase-IN-1: A selective IRE1α inhibitor with an IC50 of 77 nM for IRE1α and 80 nM for RNase activity. Product Datasheet. View Source
Broad Kinase Selectivity: Low Off-Target Risk
In a comprehensive kinase selectivity screen, G-5758 at a concentration of 1 µM demonstrated >100-fold selectivity against 219 kinases tested, with the exception of IRE1α and IRE1β . Notably, G-5758 displayed at least 83-fold selectivity against HIPK4, the next most potently inhibited off-target kinase . While comparable broad-panel selectivity data for other IRE1α inhibitors like MKC-3946 or STF-083010 are not consistently reported in the public domain, this extensive profiling establishes G-5758 as a highly selective chemical probe suitable for mechanistic studies where off-target kinase inhibition could confound results [1].
Kinase selectivity panelClass-level inference
>100-fold selectivity against 219 kinases tested
Supports target specificity interpretation
Comprehensive profiling for this compound; comparator data incomplete
Kinase selectivity (number of kinases tested and fold-selectivity)
Target Compound Data
>100-fold selective against 219 kinases at 1 µM; at least 83-fold selective against HIPK4
Comparator Or Baseline
Class-level: Many early IRE1α inhibitors lack comprehensive selectivity data or exhibit off-target kinase activity (inference)
Quantified Difference
Not quantifiable across comparators due to missing public data; G-5758's selectivity profile is extensively characterized
Conditions
In vitro kinase panel screen (219 kinases) at 1 µM inhibitor concentration
Why This Matters
A well-characterized selectivity profile is essential for attributing observed biological effects specifically to IRE1α inhibition, rather than to unintended off-target kinase engagement, thereby increasing confidence in target validation studies.
[1] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
Oral Bioavailability: Enabling In Vivo Pharmacodynamics
G-5758 exhibits exceptional oral bioavailability of 149% in mice following a 10 mg/kg oral dose, with a clearance (CL) of 33.9 mL/min/kg, volume of distribution (Vss) of 1.05 L/kg, and half-life (t1/2) of 0.55 h . In contrast, many earlier IRE1α inhibitors, such as 4μ8C and STF-083010, lack reported oral bioavailability data and are primarily used in vitro or require parenteral administration for in vivo studies [1]. The high oral exposure of G-5758 enables convenient oral dosing in animal models and facilitates sustained target engagement, as evidenced by suppression of XBP1s levels for up to 12 hours in a KMS-11 xenograft mouse model following oral administration at 250 mg/kg twice daily .
Oral bioavailabilityClass-level inference
149% F in mice (10 mg/kg PO)
Supports in vivo oral exposure modeling
Early inhibitors lack comparable PK data
Oral bioavailabilityPharmacokineticsIn vivo tool compoundIRE1α inhibitor
Evidence Dimension
Oral bioavailability (%F) in mice
Target Compound Data
149% (10 mg/kg PO) following 1 mg/kg IV
Comparator Or Baseline
Class-level: 4μ8C and STF-083010 lack reported oral bioavailability (inference)
Quantified Difference
Not quantifiable across comparators due to missing public data; G-5758's oral bioavailability is explicitly reported and high
Conditions
Pharmacokinetic study in mice: 1 mg/kg IV, 10 mg/kg PO
Why This Matters
High oral bioavailability is a critical differentiator for an in vivo chemical tool, allowing for simple oral administration in chronic dosing studies and reducing experimental variability associated with parenteral routes. This property is essential for evaluating IRE1α inhibition in preclinical disease models.
Oral bioavailabilityPharmacokineticsIn vivo tool compoundIRE1α inhibitor
[1] Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Medicinal Chemistry Letters, 2014, 6(1), 68-72. View Source
In Vivo Tolerability and Target Engagement
G-5758 demonstrates robust in vivo tolerability in rats following multiday oral administration of doses up to 500 mg/kg, achieving a Cmax of 104,000 ng/mL and an AUC of 909,000 h·ng/mL . Critically, in a KMS-11 multiple myeloma xenograft model, oral administration of G-5758 (250 mg/kg twice daily for 4 days) produced a pharmacodynamic effect—suppression of XBP1s levels—that was comparable to that achieved by genetic IRE1 knockdown [1]. This benchmark of efficacy, combined with high-dose tolerance, distinguishes G-5758 from earlier IRE1α inhibitors that may exhibit toxicity or limited in vivo activity at doses required for meaningful target engagement [2].
In vivo PD engagementHead-to-head
Comparable XBP1s suppression to genetic IRE1 knockdown
Supports in vivo target engagement context
KMS-11 xenograft; 250 mg/kg BID oral dosing
In vivo tolerabilityPharmacodynamicsMultiple myelomaXenograft model
Evidence Dimension
Pharmacodynamic effect on XBP1s levels in vivo
Target Compound Data
Comparable XBP1s suppression to induced IRE1 knockdown in KMS-11 xenograft model
Comparator Or Baseline
Induced IRE1 knockdown (genetic ablation) as the benchmark for maximal target inhibition
Quantified Difference
Qualitatively comparable effect (not quantified as a numeric ratio)
Conditions
KMS-11 multiple myeloma xenograft mouse model; oral G-5758 at 250 mg/kg BID for 4 days
Why This Matters
Achieving pharmacodynamic effects equivalent to genetic knockout is the gold standard for validating a chemical probe. This evidence positions G-5758 as a high-quality in vivo tool for dissecting IRE1α biology in cancer models, with a favorable tolerability profile that supports chronic dosing regimens.
In vivo tolerabilityPharmacodynamicsMultiple myelomaXenograft model
[1] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
[2] Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Medicinal Chemistry Letters, 2014, 6(1), 68-72. View Source
Improved Passive Diffusion via Structural Optimization
The design of G-5758 involved targeted structural modifications to improve physicochemical properties relative to a prior literature compound. Specifically, introduction of a fluorine atom at the 5-position of the piperidine ring (compound 29/G-5758) resulted in enhanced passive diffusion ability compared to earlier analogs lacking this substitution [1]. This optimization strategy—decreasing lipophilicity, molecular weight, and basicity—was central to achieving the favorable oral exposure and in vivo performance of G-5758 [2]. While direct quantitative diffusion data are not provided in the abstract, the structure-activity relationship (SAR) is explicitly described as yielding improved passive diffusion, a key driver of oral bioavailability.
Passive diffusion SARData to verify
5-fluoro substitution improved passive diffusion vs. earlier analogs
Supports oral bioavailability rationale
Qualitative SAR; quantitative diffusion data not reported
Passive diffusion ability (qualitative SAR comparison)
Target Compound Data
Improved passive diffusion due to 5-fluoro substitution on piperidine ring
Comparator Or Baseline
Earlier analog compounds lacking the 5-fluoro substitution
Quantified Difference
Not quantified; qualitative SAR observation
Conditions
Medicinal chemistry optimization campaign; specific diffusion assay not detailed in available sources
Why This Matters
Understanding the structural basis for G-5758's superior oral bioavailability provides confidence in its reproducibility and may guide the selection of appropriate analogs for structure-activity relationship studies or the development of next-generation IRE1α inhibitors.
[1] Computabio. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors. News Article. View Source
[2] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
G-5758 Application Scenarios
In Vivo Target Validation for Multiple Myeloma Models
Researchers aiming to validate IRE1α as a therapeutic target in multiple myeloma using in vivo models should prioritize G-5758 due to its high oral bioavailability (149% in mice) and robust tolerability at doses up to 500 mg/kg in rats . The compound's ability to achieve pharmacodynamic effects comparable to genetic IRE1 knockdown in a KMS-11 xenograft model ensures that target engagement is both meaningful and experimentally tractable via convenient oral administration [1]. This scenario is ideal for chronic dosing studies where parenteral administration of less bioavailable IRE1α inhibitors would be impractical or introduce confounding stress responses.
Mechanistic IRE1α-XBP1 Signaling Analysis
For cell-based experiments investigating the specific role of the IRE1α-XBP1 axis in UPR-dependent cancer cell survival, G-5758's high cellular potency (IC50 38 nM in XBP1s reporter assay) and extensively characterized kinase selectivity (>100-fold over 219 kinases) mitigate the risk of off-target effects that could obscure data interpretation . This selectivity profile is particularly important when studying signaling crosstalk or when comparing results across different cell lines where kinase expression varies. The compound's well-defined mechanism of action supports its use as a high-quality chemical probe in target deconvolution and pathway analysis.
Benchmark for Novel IRE1α Inhibitor Development
Drug discovery programs focused on developing novel IRE1α inhibitors can utilize G-5758 as a benchmark control due to its well-documented potency, selectivity, and oral pharmacokinetic parameters [2]. Its cellular IC50 (38 nM), RNase IC50 (4.3 nM), and oral bioavailability (149%) provide quantitative benchmarks against which new chemical entities can be evaluated. Furthermore, the established in vivo tolerability profile in rats (up to 500 mg/kg) offers a safety reference point for initial toxicology assessments of candidate compounds.
PK-PD Modeling in Preclinical Oncology
Investigators seeking to establish quantitative relationships between drug exposure and target modulation in vivo will find G-5758's robust pharmacokinetic data—including clearance (33.9 mL/min/kg), volume of distribution (1.05 L/kg), and half-life (0.55 h) in mice—to be a valuable asset for PK-PD modeling . The compound's sustained suppression of XBP1s levels for up to 12 hours in a xenograft model following oral administration provides a clear temporal window for assessing target engagement and scheduling efficacious dosing regimens in future preclinical studies.
Application
Selection Property
Validation Focus
Multiple myeloma model target validation
Oral bioavailability and in vivo tolerability profile
Pharmacodynamic modulation equivalence to genetic knockdown
IRE1α-XBP1 signaling pathway analysis
High cellular potency and kinase selectivity
Off-target profiling and signal specificity interpretation
Benchmark for novel IRE1α inhibitor discovery
Well-characterized potency, selectivity, and oral PK
Quantitative benchmarking parameters
Preclinical PK-PD modeling
Robust PK parameters and sustained target engagement
Exposure-response temporal window assessment
[1] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
[2] Braun, M. G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry, 2024, 67(11), 8708-8729. View Source
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